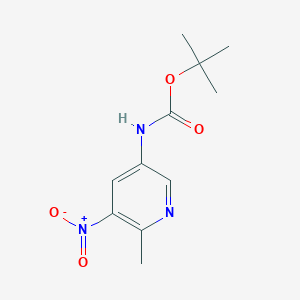

tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate

Description

Chemical Structure and Properties

tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate (molecular formula: C11H15N3O4, molecular weight: 253.26 g/mol) is a heterocyclic carbamate derivative featuring a pyridine ring substituted with a nitro group at position 5, a methyl group at position 6, and a tert-butyl carbamate group at position 2. The nitro group is electron-withdrawing, enhancing electrophilicity at adjacent positions on the pyridine ring, while the tert-butyl carbamate serves as a protective group for amines in synthetic chemistry.

Synthesis

The compound is synthesized via the reaction of 6-methyl-5-nitropyridin-3-amine with tert-butyl chloroformate under anhydrous conditions, typically in the presence of a base like triethylamine. This method ensures high regioselectivity and minimizes hydrolysis of the carbamate group.

Applications

Its primary applications lie in medicinal chemistry as a precursor for bioactive molecules and in organic synthesis as an intermediate for constructing complex heterocycles.

Properties

CAS No. |

1219948-26-1 |

|---|---|

Molecular Formula |

C11H15N3O4 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

tert-butyl N-(6-methyl-5-nitropyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H15N3O4/c1-7-9(14(16)17)5-8(6-12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) |

InChI Key |

RKBXKOPRBRRUNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methyl-5-nitropyridin-3-yl halides under basic conditions. A common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can react with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and other biochemical pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl carbamate derivatives significantly influence their reactivity, stability, and applications. Below is a comparative analysis with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Selected Carbamate Derivatives

Structural and Electronic Differences

- Nitro vs. Halogen Substituents : The nitro group in the parent compound increases electrophilicity at C4 of the pyridine ring, favoring nucleophilic aromatic substitution. In contrast, halogenated analogs (e.g., 6-chloro-5-fluoro derivative) are tailored for Suzuki-Miyaura cross-coupling, leveraging halogens as leaving groups.

- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., 5-fluoro-4-hydroxy derivative) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, enhancing interactions with biological targets like enzymes.

- Amino/Cyano Functionalization: The 6-amino-5-cyano derivative offers dual reactivity: the amino group participates in condensation reactions, while the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, expanding synthetic utility.

Reactivity and Stability

- Hydrolytic Stability: The tert-butyl carbamate group in all derivatives provides moderate hydrolytic stability under basic conditions. However, electron-withdrawing substituents (e.g., nitro, cyano) accelerate hydrolysis compared to electron-donating groups (e.g., methyl).

Biological Activity

tert-Butyl(6-methyl-5-nitropyridin-3-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a nitro group , and a carbamate functional group attached to a pyridine ring. The molecular formula is with a molecular weight of approximately 252.28 g/mol. This unique structure allows for various interactions with biological targets, particularly enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be beneficial in treating conditions like cancer and inflammation.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can exhibit anticancer effects, positioning this compound as a candidate for further exploration in oncology.

- Neuroprotective Effects : The presence of the nitro group suggests potential neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist at receptor sites, modulating downstream signaling pathways.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored various derivatives of aminopyridine compounds for their ability to inhibit specific kinases involved in cancer progression. The findings indicated that modifications to the carbamate structure could enhance inhibitory potency while maintaining favorable pharmacokinetic properties .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Study 3: Neuroprotective Effects

A study examining the neuroprotective effects of similar compounds found that those containing a pyridine moiety exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that this compound may also offer neuroprotection .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.